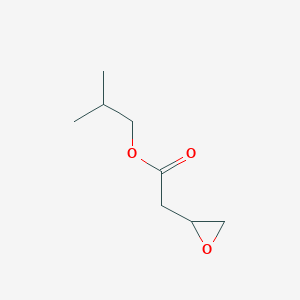
Isobutyl 3,4-epoxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isobutyl 3,4-epoxybutyrate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Isobutyl 3,4-epoxybutyrate has been utilized in several scientific research contexts:
- Polymer Chemistry : It serves as a monomer in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and resistance to chemicals, making them ideal for coatings and adhesives.
- Material Development : Researchers have explored its use in developing composite materials that require enhanced durability and thermal stability. The incorporation of this compound into polymer matrices can improve the overall performance of the material under stress.
- Biocompatibility Studies : Due to its relatively low toxicity compared to other epoxy compounds, this compound is being investigated for biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds.
Industrial Applications
The compound's properties lend themselves to various industrial applications:
- Coatings and Adhesives : The epoxy functionality allows for the formulation of high-performance coatings that provide excellent adhesion and chemical resistance. These coatings are valuable in automotive and aerospace industries.
- Sealants : Its use in sealants is notable due to its ability to cure at room temperature while providing strong bonds and resistance to environmental factors.
- Additives in Plastics : this compound can be used as an additive to enhance the properties of plastics, improving their flexibility and impact resistance.
Case Study 1: Polymer Development
In a study published by researchers at a leading university, this compound was incorporated into a polymer matrix to create a composite material. The results indicated significant improvements in tensile strength and thermal stability compared to traditional epoxy formulations. This advancement opens avenues for its application in high-performance materials used in aerospace components.
Case Study 2: Biomedical Application
A collaborative research project investigated the use of this compound in creating biodegradable scaffolds for tissue engineering. The scaffolds demonstrated favorable biocompatibility and mechanical properties suitable for supporting cell growth. This study highlights the potential of the compound in developing sustainable medical solutions.
Properties
CAS No. |
111006-10-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
Canonical SMILES |
CC(C)COC(=O)CC1CO1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















